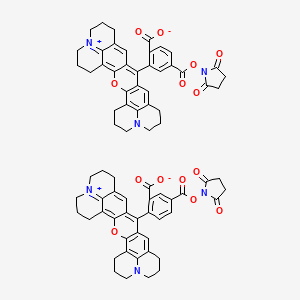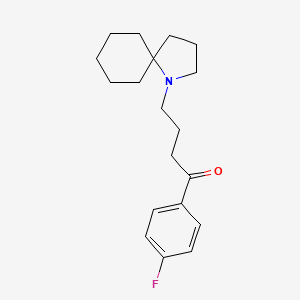
4-(1-Azaspiro(4.5)dec-1-yl)-4'-fluoro-butyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the azaspiro structure and the fluorobutyrophenone moiety makes this compound interesting for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone involves multiple steps. One common synthetic route includes the reaction of 1-azaspiro[4.5]decane with 4’-fluorobutyrophenone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone involves its interaction with specific molecular targets. The azaspiro structure allows it to bind to certain enzymes or receptors, modulating their activity. The fluorobutyrophenone moiety can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone can be compared with other spiro compounds such as:
2-(1-azaspiro[4.5]dec-1-yl)-5-phenyl-1,3-oxazol-4(5H)-one: This compound has a similar spiro structure but different functional groups, leading to distinct chemical and biological properties.
1-(1-Azaspiro[4.5]Dec-1-Yl)Ethanone: Another spiro compound with different substituents, affecting its reactivity and applications.
The uniqueness of 4-(1-Azaspiro(4.5)dec-1-yl)-4’-fluoro-butyrophenone lies in its specific combination of the azaspiro structure and the fluorobutyrophenone moiety, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
1093-11-4 |
|---|---|
Molekularformel |
C19H26FNO |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
4-(1-azaspiro[4.5]decan-1-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C19H26FNO/c20-17-9-7-16(8-10-17)18(22)6-4-14-21-15-5-13-19(21)11-2-1-3-12-19/h7-10H,1-6,11-15H2 |
InChI-Schlüssel |
QPQPLSLLZVCHKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CCCN2CCCC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


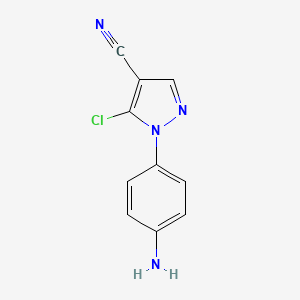
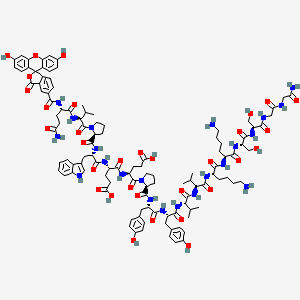
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
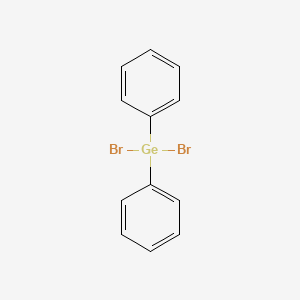
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
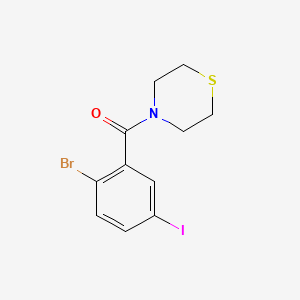
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
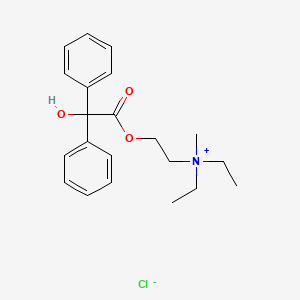
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)
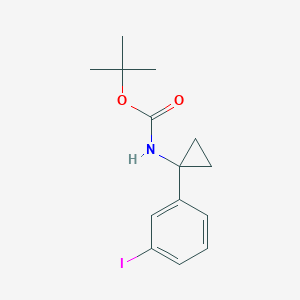
![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
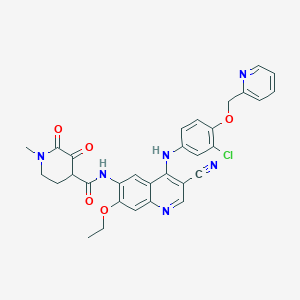
![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
